1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
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Overview
Description
1-[5-(2-CHLORO-6-METHOXYQUINOLIN-3-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-CHLORO-6-METHOXYQUINOLIN-3-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE typically involves multiple steps. One common method starts with the preparation of an intermediate, such as (E)-1-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one. This intermediate is then treated with hydrazine to yield the final quinoline-appended pyrazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2-CHLORO-6-METHOXYQUINOLIN-3-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one substituent with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.
Scientific Research Applications
1-[5-(2-CHLORO-6-METHOXYQUINOLIN-3-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of new materials or as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action for 1-[5-(2-CHLORO-6-METHOXYQUINOLIN-3-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. This compound is known to be a cysteine-reactive small-molecule fragment, which means it can form covalent bonds with cysteine residues in proteins . This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another quinoline derivative with similar structural features.
6-Methoxyquinoline: A simpler quinoline derivative used in various chemical syntheses.
Uniqueness
1-[5-(2-CHLORO-6-METHOXYQUINOLIN-3-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE is unique due to its combination of a quinoline moiety with a pyrazole ring and specific substituents
Properties
Molecular Formula |
C22H20ClN3O2 |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
1-[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C22H20ClN3O2/c1-13-4-6-15(7-5-13)20-12-21(26(25-20)14(2)27)18-11-16-10-17(28-3)8-9-19(16)24-22(18)23/h4-11,21H,12H2,1-3H3 |
InChI Key |
FGCSYXAHABEPBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=CC(=CC4=C3)OC)Cl)C(=O)C |
Origin of Product |
United States |
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